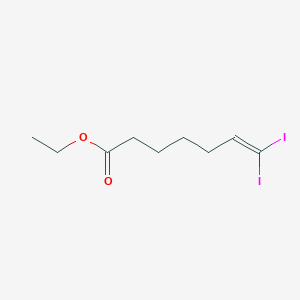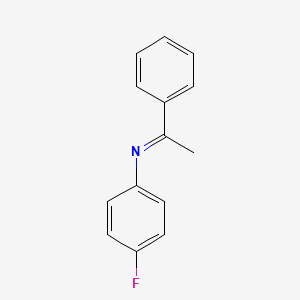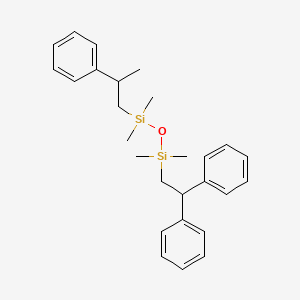
1-(2,2-Diphenylethyl)-1,1,3,3-tetramethyl-3-(2-phenylpropyl)disiloxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,2-Diphenylethyl)-1,1,3,3-tetramethyl-3-(2-phenylpropyl)disiloxane is an organosilicon compound characterized by its unique structure, which includes two silicon atoms bonded to organic groups
Preparation Methods
The synthesis of 1-(2,2-Diphenylethyl)-1,1,3,3-tetramethyl-3-(2-phenylpropyl)disiloxane typically involves the reaction of organosilicon precursors with organic halides under controlled conditions. One common method involves the hydrosilylation reaction, where a silicon-hydrogen bond is added across a carbon-carbon double bond in the presence of a catalyst, such as platinum or rhodium complexes. Industrial production methods may involve large-scale hydrosilylation processes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(2,2-Diphenylethyl)-1,1,3,3-tetramethyl-3-(2-phenylpropyl)disiloxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or peracids, leading to the formation of silanols or siloxane bonds.
Reduction: Reduction reactions can be carried out using hydride donors such as lithium aluminum hydride, resulting in the cleavage of silicon-oxygen bonds.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace organic groups attached to silicon atoms. Common reagents include alkyl halides and organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols, while substitution reactions can produce various organosilicon derivatives.
Scientific Research Applications
1-(2,2-Diphenylethyl)-1,1,3,3-tetramethyl-3-(2-phenylpropyl)disiloxane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of advanced materials, including polymers and nanocomposites. Its unique structure allows for the creation of materials with enhanced thermal and mechanical properties.
Biology: The compound is investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with various biomolecules.
Medicine: Research explores its use in developing new pharmaceuticals, particularly in the design of silicon-based drugs with improved efficacy and reduced side effects.
Industry: It is utilized in the production of specialty coatings, adhesives, and sealants, where its properties contribute to improved performance and durability.
Mechanism of Action
The mechanism by which 1-(2,2-Diphenylethyl)-1,1,3,3-tetramethyl-3-(2-phenylpropyl)disiloxane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s silicon atoms can form stable bonds with oxygen and nitrogen atoms in biological molecules, influencing their activity and stability. Pathways involved may include the modulation of enzyme activity and the stabilization of protein structures.
Comparison with Similar Compounds
1-(2,2-Diphenylethyl)-1,1,3,3-tetramethyl-3-(2-phenylpropyl)disiloxane can be compared with other organosilicon compounds, such as:
Tetramethylsilane: A simpler organosilicon compound used as a reference standard in NMR spectroscopy.
Hexamethyldisiloxane: Known for its use as a solvent and in the synthesis of silicone polymers.
Phenyltrimethoxysilane: Utilized in surface modification and the production of hybrid materials.
The uniqueness of this compound lies in its complex structure, which imparts specific properties that are advantageous in various applications, particularly in materials science and pharmaceuticals.
Properties
CAS No. |
820207-11-2 |
|---|---|
Molecular Formula |
C27H36OSi2 |
Molecular Weight |
432.7 g/mol |
IUPAC Name |
[dimethyl(2-phenylpropyl)silyl]oxy-(2,2-diphenylethyl)-dimethylsilane |
InChI |
InChI=1S/C27H36OSi2/c1-23(24-15-9-6-10-16-24)21-29(2,3)28-30(4,5)22-27(25-17-11-7-12-18-25)26-19-13-8-14-20-26/h6-20,23,27H,21-22H2,1-5H3 |
InChI Key |
CVWDYKVEMWKVBM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C[Si](C)(C)O[Si](C)(C)CC(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


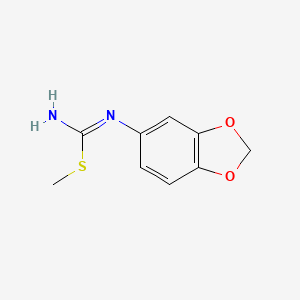
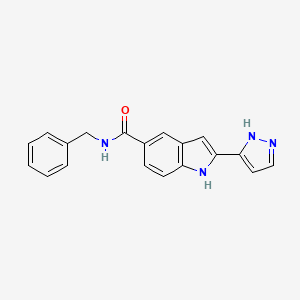
![2-[1-(aminomethyl)cyclohexyl]acetic acid;phosphoric acid](/img/structure/B14216149.png)
![2,4,6-Tris{[3,4,5-tris(dodecyloxy)phenyl]ethynyl}-1,3,5-triazine](/img/structure/B14216154.png)
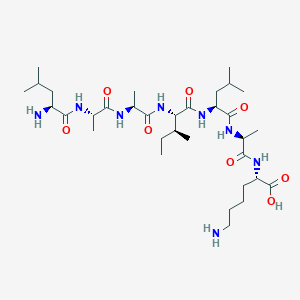
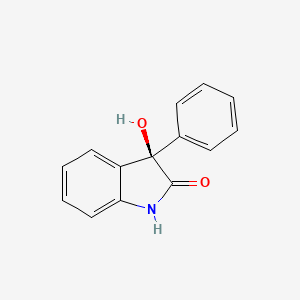
![N-[3-(1H-Imidazol-1-yl)propyl]glycine](/img/structure/B14216174.png)

